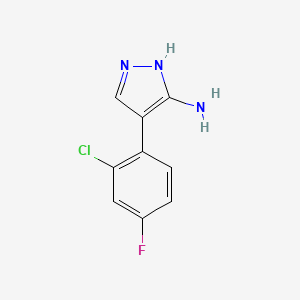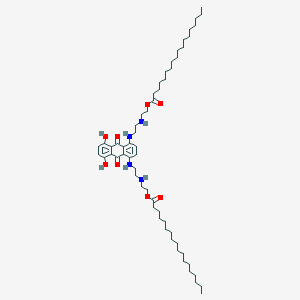
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate is a complex organic compound derived from anthraquinone. This compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate typically involves multiple steps:
Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core, which can be achieved through the oxidation of anthracene.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the anthraquinone core through hydroxylation reactions.
Formation of the Bis(azanediyl) Linkages: The amine groups are introduced through nucleophilic substitution reactions, forming the bis(azanediyl) linkages.
Attachment of Stearate Groups: Finally, the stearate groups are attached through esterification reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide.
Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate the hydroxylation process.
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Quinones: Formed through oxidation.
Hydroxyanthracenes: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
科学的研究の応用
Chemistry
Dye Synthesis: The compound’s anthraquinone core is useful in synthesizing various dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology
Antitumor Agents: The compound’s derivatives have shown potential as antitumor agents due to their ability to intercalate DNA.
Antibiotics: Some derivatives exhibit antibiotic properties.
Medicine
Drug Development: The compound is a precursor in the synthesis of drugs targeting cancer and bacterial infections.
Industry
Polymer Production: Used in the production of high-performance polymers.
Coatings: Employed in the formulation of protective coatings.
作用機序
The compound exerts its effects through various mechanisms:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the bis(azanediyl) linkages and stearate groups.
1,8-Dihydroxyanthraquinone (Dantron): Similar core structure but different functional groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (hydroxyl, carbonyl, amine, and ester) makes it more versatile.
Enhanced Biological Activity: The bis(azanediyl) linkages and stearate groups enhance its biological activity and solubility.
This detailed article provides a comprehensive overview of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C58H96N4O8 |
|---|---|
分子量 |
977.4 g/mol |
IUPAC名 |
2-[2-[[5,8-dihydroxy-4-[2-(2-octadecanoyloxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl octadecanoate |
InChI |
InChI=1S/C58H96N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(65)69-45-43-59-39-41-61-47-35-36-48(54-53(47)57(67)55-49(63)37-38-50(64)56(55)58(54)68)62-42-40-60-44-46-70-52(66)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,59-64H,3-34,39-46H2,1-2H3 |
InChIキー |
QJWBQDJYYRKBCX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




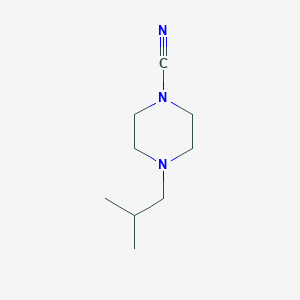
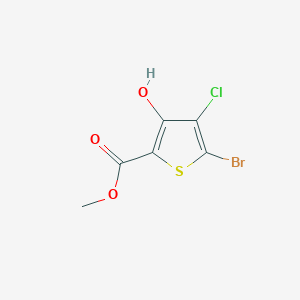

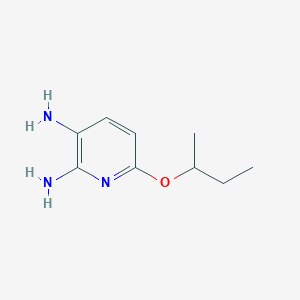
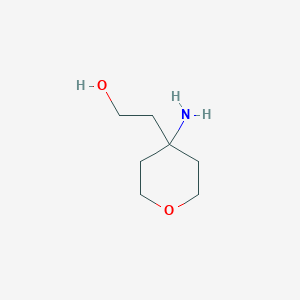
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)


